Enantiomeric Purity: Batch-Specific HPLC Quantification vs. Racemic Standard
(R)-3-Phenylpiperidine is supplied with batch-specific HPLC purity analysis, with a typical value of 98.23% . This high enantiomeric purity is essential for its use as a chiral intermediate, as the (R)-enantiomer can be converted to the pharmacologically active (S)-enantiomer of niraparib through stereospecific synthetic routes [1]. In contrast, racemic 3-phenylpiperidine lacks this defined stereochemistry and would require additional chiral resolution steps, increasing cost and complexity.
| Evidence Dimension | HPLC Purity |
|---|---|
| Target Compound Data | 98.23% (typical batch value) |
| Comparator Or Baseline | Racemic 3-phenylpiperidine: variable purity, no defined enantiomeric excess |
| Quantified Difference | Defined enantiomeric purity vs. undefined stereochemical composition |
| Conditions | HPLC analysis per vendor Certificate of Analysis (COA) |
Why This Matters
Procurement of the enantiopure (R)-enantiomer avoids the need for costly and time-consuming chiral resolution, ensuring reproducibility and regulatory compliance in pharmaceutical manufacturing.
- [1] WO2019165981A1. Methods for synthesizing (R)-3-phenylpiperidine or/and (S)-3-phenylpiperidine and chiral intermediates of niraparib. View Source
